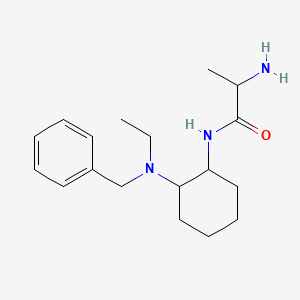![molecular formula C23H28FN3 B14789924 N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a complex organic compound characterized by its unique spiro structure This compound features a quinoxaline ring fused with a cyclohexane ring, and a fluorobenzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone The spirocyclohexane structure is then introduced via a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the quinoxaline core can participate in electron transfer processes. The spiro structure contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Fluorobenzyl)-2,6-dimethylquinoxaline: Lacks the spirocyclohexane structure, resulting in different chemical properties.
2,3-Dimethylquinoxaline: Does not contain the fluorobenzyl group, leading to reduced binding affinity and different reactivity.
3-Fluorobenzylamine: Simpler structure with different applications and reactivity.
Uniqueness
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its spiro structure, which imparts distinct steric and electronic properties. The combination of the fluorobenzyl group and the quinoxaline core enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C23H28FN3 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-2',6,7-trimethylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine |
InChI |
InChI=1S/C23H28FN3/c1-15-11-20-21(12-16(15)2)27-23(10-5-4-7-17(23)3)22(26-20)25-14-18-8-6-9-19(24)13-18/h6,8-9,11-13,17,27H,4-5,7,10,14H2,1-3H3,(H,25,26) |
Clé InChI |
HOGDAALMNKBCQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC12C(=NCC3=CC(=CC=C3)F)NC4=C(N2)C=C(C(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)

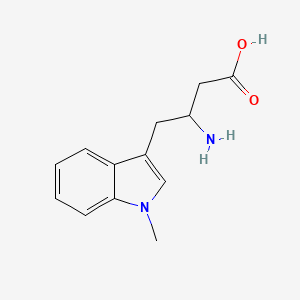
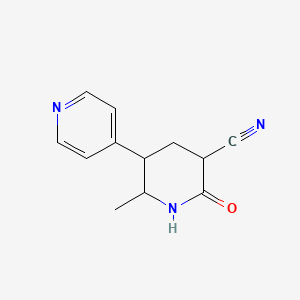
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
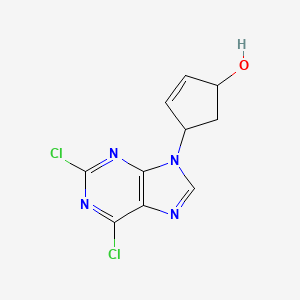
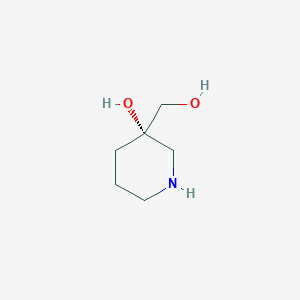
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
